molecular formula C18H17Cl2NO5S B10937412 Diethyl 5-{[(2,6-dichlorophenyl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate

Diethyl 5-{[(2,6-dichlorophenyl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B10937412
M. Wt: 430.3 g/mol
InChI Key: OMAXOVHPHQHWQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DIETHYL 5-[(2,6-DICHLOROBENZOYL)AMINO]-3-METHYL-2,4-THIOPHENEDICARBOXYLATE is a complex organic compound with the molecular formula C18H18ClNO5S. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a dichlorobenzoyl group.

Preparation Methods

The synthesis of DIETHYL 5-[(2,6-DICHLOROBENZOYL)AMINO]-3-METHYL-2,4-THIOPHENEDICARBOXYLATE typically involves the reaction of 2,6-dichlorobenzoyl chloride with an appropriate thiophene derivative. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Chemical Reactions Analysis

DIETHYL 5-[(2,6-DICHLOROBENZOYL)AMINO]-3-METHYL-2,4-THIOPHENEDICARBOXYLATE can undergo various chemical reactions, including:

Scientific Research Applications

DIETHYL 5-[(2,6-DICHLOROBENZOYL)AMINO]-3-METHYL-2,4-THIOPHENEDICARBOXYLATE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of DIETHYL 5-[(2,6-DICHLOROBENZOYL)AMINO]-3-METHYL-2,4-THIOPHENEDICARBOXYLATE involves its interaction with specific molecular targets. The dichlorobenzoyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function .

Comparison with Similar Compounds

DIETHYL 5-[(2,6-DICHLOROBENZOYL)AMINO]-3-METHYL-2,4-THIOPHENEDICARBOXYLATE can be compared with other similar compounds, such as:

    DIETHYL 5-[(2,4-DICHLOROBENZOYL)AMINO]-3-METHYL-2,4-THIOPHENEDICARBOXYLATE: This compound has a similar structure but with chlorine atoms at different positions on the benzoyl group.

    DIETHYL 5-[(2-CHLOROBENZOYL)AMINO]-3-METHYL-2,4-THIOPHENEDICARBOXYLATE: This compound has only one chlorine atom on the benzoyl group.

    DIETHYL 5-[(4-METHOXYBENZOYL)AMINO]-3-METHYL-2,4-THIOPHENEDICARBOXYLATE: This compound has a methoxy group instead of chlorine atoms on the benzoyl group

Properties

Molecular Formula

C18H17Cl2NO5S

Molecular Weight

430.3 g/mol

IUPAC Name

diethyl 5-[(2,6-dichlorobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate

InChI

InChI=1S/C18H17Cl2NO5S/c1-4-25-17(23)12-9(3)14(18(24)26-5-2)27-16(12)21-15(22)13-10(19)7-6-8-11(13)20/h6-8H,4-5H2,1-3H3,(H,21,22)

InChI Key

OMAXOVHPHQHWQI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=C(C=CC=C2Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.